molecular formula C14H20N2O2 B2989001 N-(4-(3-methoxyazetidin-1-yl)phenyl)isobutyramide CAS No. 2034490-98-5

N-(4-(3-methoxyazetidin-1-yl)phenyl)isobutyramide

カタログ番号 B2989001
CAS番号: 2034490-98-5
分子量: 248.326
InChIキー: MPRGKCHXVQQUOO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-(3-methoxyazetidin-1-yl)phenyl)isobutyramide, commonly known as AZD8055, is a small molecule inhibitor of the mammalian target of rapamycin (mTOR) kinase. mTOR is a key regulator of cellular growth and metabolism, and its dysregulation is associated with several diseases, including cancer, diabetes, and neurodegeneration. AZD8055 has shown promise as a therapeutic agent in preclinical studies, and its mechanism of action and physiological effects are currently being investigated.

作用機序

AZD8055 binds to the ATP-binding site of N-(4-(3-methoxyazetidin-1-yl)phenyl)isobutyramide, preventing its activation and downstream signaling. This leads to the inhibition of several downstream effectors, including p70S6K and 4EBP1, which are involved in protein synthesis and cell growth. AZD8055 also inhibits the activity of AKT, a key regulator of cell survival and metabolism.
Biochemical and physiological effects:
AZD8055 has been shown to have several biochemical and physiological effects in preclinical models. In cancer cells, it inhibits cell proliferation and induces apoptosis, leading to tumor regression. In models of diabetes, it improves glucose tolerance and insulin sensitivity, potentially through the activation of AMPK and the inhibition of gluconeogenesis. In models of neurodegeneration, it has been shown to protect against neuronal damage and improve cognitive function.

実験室実験の利点と制限

AZD8055 has several advantages for use in lab experiments, including its high potency and specificity for N-(4-(3-methoxyazetidin-1-yl)phenyl)isobutyramide. It also has good oral bioavailability and pharmacokinetic properties, making it suitable for in vivo studies. However, its use in clinical trials has been limited by its toxicity and off-target effects, which can lead to adverse events.

将来の方向性

Several future directions for the study of AZD8055 are currently being explored. These include the development of new analogs with improved pharmacokinetic properties and reduced toxicity, the investigation of combination therapies with other targeted agents, and the exploration of its potential as a therapeutic agent in other diseases beyond cancer and diabetes. Additionally, the role of N-(4-(3-methoxyazetidin-1-yl)phenyl)isobutyramide in aging and longevity is an area of active research, and AZD8055 may have potential as an anti-aging agent.

合成法

AZD8055 can be synthesized by several methods, including the reaction of 3-methoxyazetidine with 4-bromoaniline, followed by N-alkylation with isobutyryl chloride. Other methods involve the use of different starting materials and reagents, but all result in the formation of the same compound.

科学的研究の応用

AZD8055 has been extensively studied in preclinical models of cancer, where it has shown potent antitumor activity. It has also been investigated in models of diabetes, neurodegeneration, and other diseases associated with N-(4-(3-methoxyazetidin-1-yl)phenyl)isobutyramide dysregulation. In these studies, AZD8055 has been shown to inhibit N-(4-(3-methoxyazetidin-1-yl)phenyl)isobutyramide signaling, leading to reduced cell proliferation, increased apoptosis, and altered metabolism.

特性

IUPAC Name

N-[4-(3-methoxyazetidin-1-yl)phenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-10(2)14(17)15-11-4-6-12(7-5-11)16-8-13(9-16)18-3/h4-7,10,13H,8-9H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRGKCHXVQQUOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)N2CC(C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3-methoxyazetidin-1-yl)phenyl)isobutyramide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。